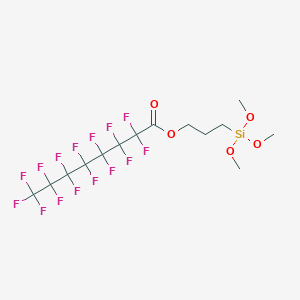
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is a chemical compound that belongs to the class of organosilanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a pentadecafluorooctanoate group. This compound is known for its unique properties, including its ability to form strong bonds with various substrates and its hydrophobic nature due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with pentadecafluorooctanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions where the fluorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.
Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Substitution: Various reagents, such as nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
Hydrolysis and Condensation: These reactions lead to the formation of siloxane networks, which are useful in creating coatings and adhesives.
Substitution: The products formed depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to enhance the adhesion between different materials, such as in the preparation of composite materials.
Biology: The compound is employed in surface modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices due to its ability to form stable coatings.
Industry: The compound is utilized in the production of water-repellent coatings, sealants, and adhesives.
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)propyl pentadecafluorooctanoate involves the formation of strong covalent bonds with various substrates through the trimethoxysilyl group. The hydrolysis of the trimethoxysilyl group leads to the formation of silanol groups, which can further condense to form siloxane bonds. The pentadecafluorooctanoate group imparts hydrophobic properties to the compound, making it useful in applications where water repellency is desired.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl isocyanate
- 3-(Trimethoxysilyl)propylamine
Uniqueness
3-(Trimethoxysilyl)propyl pentadecafluorooctanoate is unique due to the presence of the pentadecafluorooctanoate group, which imparts exceptional hydrophobic properties. This makes it particularly useful in applications where water repellency and chemical resistance are critical. Additionally, the compound’s ability to form strong covalent bonds with various substrates enhances its versatility in different fields.
Properties
CAS No. |
98046-77-6 |
|---|---|
Molecular Formula |
C14H15F15O5Si |
Molecular Weight |
576.33 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C14H15F15O5Si/c1-31-35(32-2,33-3)6-4-5-34-7(30)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h4-6H2,1-3H3 |
InChI Key |
ACWZNAATWCRYGG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


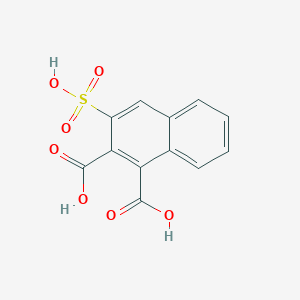
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

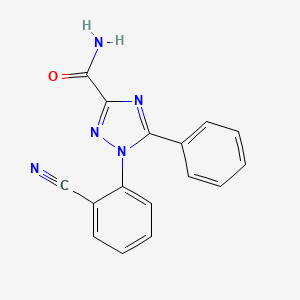
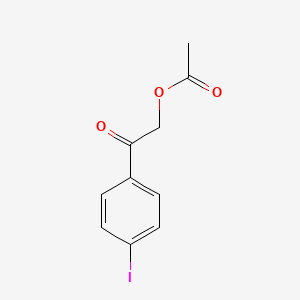
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
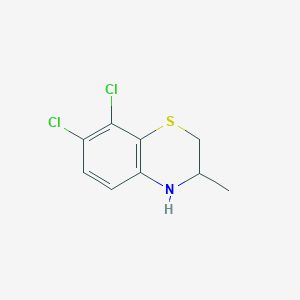
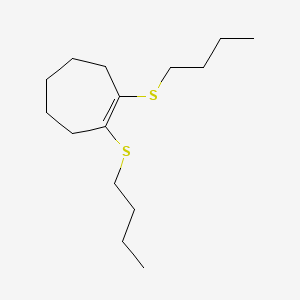
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)

